molecular formula C18H10FNO3 B11783061 2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

Cat. No.: B11783061
M. Wt: 307.3 g/mol
InChI Key: QBUKZHSXBSREAJ-UHFFFAOYSA-N
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Description

2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is a complex organic compound with a unique structure that includes a fluorophenyl group, an ethynyl linkage, a hydroxy group, and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the coupling of a 3-fluorophenylacetylene with a suitable oxazinone precursor under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The oxazinone ring can be reduced to an oxazolidinone using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an oxazolidinone derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The oxazinone ring can participate in various biochemical pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
  • 2-((3-Bromophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
  • 2-((3-Methylphenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

Uniqueness

2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C18H10FNO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one

InChI

InChI=1S/C18H10FNO3/c19-14-8-4-5-12(11-14)9-10-15-20-17(21)16(18(22)23-15)13-6-2-1-3-7-13/h1-8,11,21H

InChI Key

QBUKZHSXBSREAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC(=CC=C3)F)O

Origin of Product

United States

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